molecular formula C7H9Cl2F3N2 B1433258 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride CAS No. 1923042-95-8

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride

Cat. No.: B1433258
CAS No.: 1923042-95-8
M. Wt: 249.06 g/mol
InChI Key: LJZYJOLALAMWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2.2ClH. It is a derivative of benzene, where the benzene ring is substituted with a trifluoromethyl group and two amino groups at the 1 and 2 positions. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .

Scientific Research Applications

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride has several applications in scientific research:

Safety and Hazards

The safety information for 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Preparation Methods

The synthesis of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .

Comparison with Similar Compounds

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

The unique positioning of the amino groups in this compound makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYJOLALAMWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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